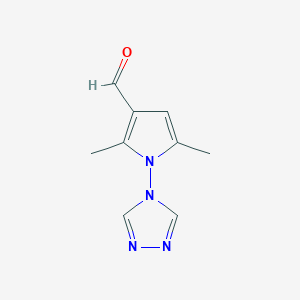

5-Morpholino-2-nitrobenzenecarboxamide

Overview

Description

5-Morpholino-2-nitrobenzenecarboxamide, also known as 5-MNB, is an organic compound with a variety of uses in the scientific and industrial fields. It is a colorless, crystalline solid with a molecular weight of 225.2 g/mol, and a melting point of approximately 166°C. 5-MNB is used as a reagent in chemical synthesis, as a catalyst in organic reactions, and in the production of pharmaceuticals and other products. In addition, 5-MNB has been studied for its potential applications in the medical field, including its potential as an anti-cancer agent and its ability to inhibit enzymes.

Scientific Research Applications

1. Synthesis of Biologically Active Compounds

5-Morpholino-2-nitrobenzenecarboxamide is a significant intermediate in the synthesis of many biologically active compounds, particularly in the field of anticancer research. It serves as a precursor for the synthesis of derivatives that exhibit potential biological activities. These derivatives have been explored for their use in small molecule inhibitors, which play a crucial role in anticancer studies (Wang et al., 2016).

2. Development of Pharmaceutical Agents

The compound and its derivatives are involved in the synthesis of pharmaceutical agents like Gefitinib, a drug used in cancer treatment. These processes typically involve multiple steps like transfer hydrogenation and nucleophilic substitution reactions (Jin et al., 2005).

3. Study of Chemical Reaction Mechanisms

Research on this compound derivatives contributes to understanding various chemical reactions, including alkaline hydrolysis, nucleophilic substitution, and intramolecular catalysis. These studies help elucidate reaction mechanisms and kinetics, important for designing more efficient synthetic routes (Bowden et al., 1997).

4. Development of Azo-Dyes and Chelating Agents

Derivatives of this compound are used in synthesizing new azo-dye sulphonamides, which interact with metal salts to form chelates. These compounds have potential applications in the field of dyes and pigments, exhibiting various antibacterial activities (Hafez & Awad, 1992).

5. Antitumor Activities

Some derivatives of this compound demonstrate antitumor activities. Their synthesis and crystal structure have been studied, showing promising results in inhibiting cancer cell line proliferation (Hao et al., 2017).

properties

IUPAC Name |

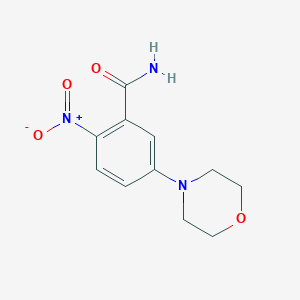

5-morpholin-4-yl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c12-11(15)9-7-8(1-2-10(9)14(16)17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAJYPRJHNYASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377099 | |

| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

404009-38-7 | |

| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)